Synthesis and Characterization of Carbocysteine Sulfoxide: A Technical Guide
Synthesis and Characterization of Carbocysteine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocysteine (B602091) sulfoxide (B87167), the primary metabolite of the mucolytic agent S-carboxymethyl-L-cysteine (Carbocysteine), is a molecule of significant interest in pharmaceutical research. Understanding its synthesis and characterizing its physicochemical properties are crucial for comprehending the metabolism and pharmacokinetic profile of its parent drug. This technical guide provides a comprehensive overview of the synthesis of Carbocysteine sulfoxide and the analytical methodologies employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in their drug development and scientific investigations.
Introduction
S-carboxymethyl-L-cysteine, commonly known as Carbocysteine, is a widely used mucoregulatory drug prescribed for respiratory disorders characterized by excessive or viscous mucus.[1][2] Upon administration, Carbocysteine undergoes metabolism in the body, with sulfoxidation being a major pathway, leading to the formation of Carbocysteine sulfoxide.[3] This metabolite is generally considered to be less active than the parent compound.[1] A thorough understanding of the synthesis and properties of Carbocysteine sulfoxide is essential for impurity profiling, metabolic studies, and the overall safety and efficacy assessment of Carbocysteine.
This guide details a reproducible synthesis method for Carbocysteine sulfoxide and outlines a suite of analytical techniques for its comprehensive characterization.
Synthesis of Carbocysteine Sulfoxide
Carbocysteine sulfoxide is synthesized by the controlled oxidation of S-carboxymethyl-L-cysteine. The most common method employs hydrogen peroxide as the oxidizing agent. This process introduces a new chiral center at the sulfur atom, resulting in the formation of a mixture of two diastereomers.[3]
Synthesis Protocol
The following protocol is adapted from established methods for the synthesis of S-carboxymethyl-L-cysteine sulfoxide (CMCO).[3]
Materials:
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S-carboxymethyl-L-cysteine (Carbocysteine)
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Sodium bicarbonate (NaHCO₃)
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30% Hydrogen peroxide (H₂O₂) solution
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Manganese dioxide (MnO₂) (catalytic amount)
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Deionized water
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Hydrochloric acid (HCl), 5N
Procedure:
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Dissolve S-carboxymethyl-L-cysteine (0.2 moles, 35.8 g) in 134 mL of deionized water containing sodium bicarbonate (16.8 g).[3]
-
Cool the solution in an ice bath.
-
Slowly add 40 mL of cold 30% hydrogen peroxide dropwise to the solution.[3]
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Allow the reaction mixture to stand at 4°C for 20 hours.[3]
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Monitor the reaction progress using a suitable chromatographic method (e.g., ion-exchange chromatography) to confirm the complete oxidation of the starting material.[3] Note: Using an excess of hydrogen peroxide may lead to the formation of the corresponding sulfone byproduct.[1]
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Once the reaction is complete, add a catalytic amount of manganese dioxide to decompose the excess hydrogen peroxide.[3]
-
Filter the solution to remove the manganese dioxide.
-
Carefully acidify the filtrate with cold 5N HCl to precipitate the Carbocysteine sulfoxide.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from water.
Synthesis Pathway Diagram
Caption: Oxidation of Carbocysteine to Carbocysteine Sulfoxide.
Characterization of Carbocysteine Sulfoxide
A combination of chromatographic and spectroscopic techniques is employed to characterize Carbocysteine sulfoxide, confirming its identity, purity, and stereochemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₅S | [4] |
| Molecular Weight | 195.19 g/mol | [4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 151 - 154°C | [5] |
| Solubility | Slightly soluble in aqueous acid and water (with heating) | [5] |
| Exact Mass (Computed) | 195.02014356 Da | [6] |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a key technique for the analysis of Carbocysteine sulfoxide, particularly for assessing purity and separating the diastereomers.
3.2.1. HPLC-CAD Method for Impurity Profiling
A mixed-mode HPLC method with Charged Aerosol Detection (CAD) has been shown to be effective for the separation of Carbocysteine and its impurities, including the sulfoxide diastereomers.
| Parameter | Value | Reference |
| Column | SIELC Primesep 100 (mixed-mode with hydrophobic and strong cation exchange) | [7] |
| Mobile Phase | 18/82 acetonitrile/ultrapure water (v/v) + 10 mM TFA | [7] |
| Detection | Charged Aerosol Detection (CAD) | [7] |
| Diastereomer Peaks | The two diastereomers of Carbocysteine sulfoxide are separated and can be quantified. | [7] |
3.2.2. Ion-Exchange Chromatography
Ion-exchange chromatography is a valuable tool for monitoring the synthesis reaction and confirming the formation of the two diastereomers in a roughly 1:1 ratio.[3]
Spectroscopic Analysis
While detailed, publicly available spectra for Carbocysteine sulfoxide are limited, the following sections describe the expected analyses. For reference, some data for the parent compound, Carbocysteine, is included.
3.3.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.
| Parameter | Expected Value for C₅H₉NO₅S |
| [M+H]⁺ | 196.0274 |
| [M+Na]⁺ | 218.0093 |
| [M-H]⁻ | 194.0129 |
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for Carbocysteine (for comparison)
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A published spectrum for S-carboxymethyl-L-cysteine is available for reference.
3.3.3. Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Carbocysteine sulfoxide is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (amine) | 3400-3250 |
| C=O stretch (carboxylic acid) | 1725-1700 |
| S=O stretch (sulfoxide) | 1070-1030 |
Characterization Workflow
Caption: A typical workflow for the synthesis and characterization.
Role in Biological Pathways
Carbocysteine sulfoxide is the product of the metabolic sulfoxidation of Carbocysteine. This biotransformation is a key step in the drug's metabolism and is considered to result in a pharmacologically less active compound.
Caption: Metabolic conversion of Carbocysteine to its sulfoxide.
Conclusion
The synthesis and characterization of Carbocysteine sulfoxide are fundamental to the study of its parent drug, Carbocysteine. The provided synthesis protocol offers a reliable method for obtaining this metabolite, and the outlined characterization techniques, particularly chromatography and mass spectrometry, are essential for confirming its identity and purity. While detailed public data on the NMR and IR spectra of Carbocysteine sulfoxide is scarce, the methodologies described in this guide provide a robust framework for researchers to generate and validate this critical information. Further studies to fully elucidate the spectroscopic properties of the individual diastereomers will be invaluable to the fields of drug metabolism and pharmaceutical analysis.
References
- 1. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. carbocysteine sulfoxide | 5439-87-2 [chemicalbook.com]
- 5. Carbocysteine sulfoxide | C5H9NO5S | CID 95496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide [mdpi.com]
- 7. S-(Carboxymethyl)cysteine | C5H9NO4S | CID 1080 - PubChem [pubchem.ncbi.nlm.nih.gov]
